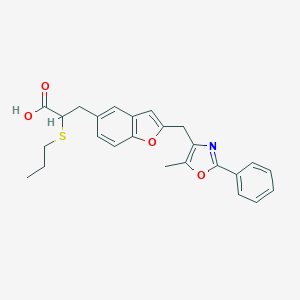

![molecular formula C36H56FeP2 B140632 (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene CAS No. 158923-07-0](/img/structure/B140632.png)

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

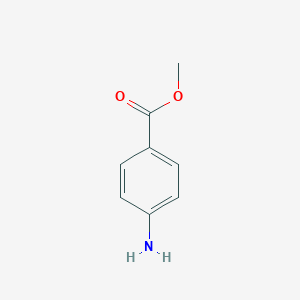

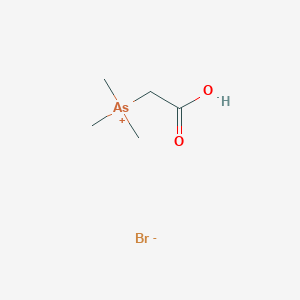

The compound , (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene, is a chiral ferrocenylphosphine ligand. Such ligands are known for their planar chirality due to unsymmetrically substituted ferrocene structures and functional groups on the side chain of the ferrocene nucleus. These ligands are particularly important in asymmetric synthesis catalyzed by transition metal complexes .

Synthesis Analysis

The synthesis of chiral ferrocenylphosphines typically involves the lithiation of optically resolved ferrocenylamines followed by various nucleophilic substitution reactions to introduce phosphino groups. For instance, 1-Diphenylphosphino-2-(dimethylaminomethyl)ferrocene was optically resolved through its phosphine sulfide dibenzoyltartaric acid salt . Although the specific synthesis of (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of chiral ferrocenylphosphines is characterized by a ferrocene nucleus with planar chirality and additional functional groups. The presence of phosphino groups contributes to the ligand's ability to coordinate with transition metals, which is crucial for its catalytic activity. The structure of these compounds can be elucidated using various spectroscopic techniques, including NMR, which provides a complete assignment of protons and carbons .

Chemical Reactions Analysis

Chiral ferrocenylphosphines are employed as ligands in transition metal-catalyzed asymmetric reactions. For example, the use of a planar-chiral ferrocene derivative as a ligand in the Cu-catalyzed cyclopropanation of styrene with ethyl diazoacetate led to complete diastereoselectivity, yielding the trans-product exclusively . This highlights the potential of such ligands in facilitating highly selective chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral ferrocenylphosphines are influenced by the ferrocene nucleus and the substituents attached to it. The degree of π-electron delocalization over the fused heterocyclic ring can be evidenced by IR and UV/vis spectra. Additionally, the planar chirality of these compounds can be confirmed by X-ray crystallography, as demonstrated in one of the studies . The optical resolution and the relationship between the CD spectra and the chirality of the ligands are also important aspects of their physical properties .

Applications De Recherche Scientifique

Asymmetric Catalysis

Chiral ferrocene derivatives, including "(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene," are privileged ligand classes for asymmetric transition metal-catalyzed reactions. These compounds are particularly notable for their application in hetero-bidentate phosphane ligands, which combine the properties of phosphorus with those of other donor atoms, creating additional asymmetry around the metal center. This asymmetry is beneficial for increasing stereoinduction, making these ligands valuable alternatives to homo-bidentate ligands. From among ferrocene catalysts, ferrocenyl amino phosphanes and phosphane oxazolines are excellent examples of their application in asymmetric catalysis. The utilization of such ligands demonstrates significant advancements in catalytic processes, offering new pathways for the synthesis of complex molecules with high enantioselectivity (Š. Tomá, Jana Csizmadiová, M. Mečiarová, R. Šebesta, 2014).

Contributions to Antibiotic Synthesis

Research on ferrocene-containing antibiotics highlights the synthesis and characterization of new antibiotics that include ferrocenyl and 1,1'-ferrocenilene residues. These antibiotics belong to classes such as penicillins, cephalosporins, and rifamycins, showcasing the versatility of ferrocene derivatives in drug development. The biological activity of these compounds has been tested against Gram-negative and Gram-positive bacteria, with some derivatives showing promising activity similar to that of conventional antibiotics like amoxicillin and cephalothin. This research underscores the potential of ferrocene derivatives in contributing to the development of new antibacterial agents (D. Scutaru, L. Tǎtaru, I. Mazilu, M. Vâţă, T. Lixandru, C. Simionescu, 1993).

Anticancer Activity

The exploration of ferrocene derivatives against drug-resistant cancer cell lines is a significant area of research. Ferrocene-phenol hybrid ferrocifen, for instance, exhibits potential activity against cancers that have developed resistance to conventional chemotherapy. This highlights the unique modes of action of ferrocene derivatives, distinguishing them from platinum-based anticancer drugs. The ongoing preclinical trials of ferrocifen demonstrate the potential of ferrocene derivatives as scaffolds for developing novel anticancer candidates. This area of research not only addresses the critical issue of drug resistance in cancer therapy but also opens up new avenues for the design of anticancer drugs (Li Li, Lin Ma, Jian Sun, 2021).

Mécanisme D'action

Target of Action

Similar compounds are known to act as ligands in various chemical reactions, particularly in catalysis .

Mode of Action

It’s worth noting that ferrocene compounds are often used in the field of organometallic chemistry due to their ability to form stable complexes with various metals .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

InChI |

InChI=1S/C31H51P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h14,23-29H,2-13,15-22H2,1H3;1-5H;/t25-;;/m0../s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJMXQBMWBNENE-WLOLSGMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56FeP2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

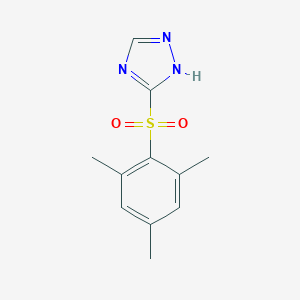

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)